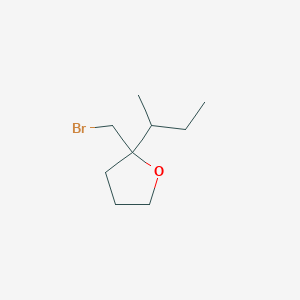
1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a chemical compound that belongs to the class of imidazolones This compound is characterized by the presence of a bromophenyl group attached to the imidazolone ring, which imparts unique chemical and physical properties
Métodos De Preparación
The synthesis of 1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as ammonium acetate to yield the desired imidazolone compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolone derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a hydroxy derivative.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparación Con Compuestos Similares
1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:
1-(3-Bromophenyl)-2-imidazolidinone: This compound has a similar structure but lacks the methyl group on the imidazolone ring. It exhibits different chemical reactivity and biological activity.
1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-imidazol-2-one: This compound has an additional methyl group on the imidazolone ring, which can affect its chemical properties and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-4-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-7-6-12-10(14)13(7)9-4-2-3-8(11)5-9/h2-6H,1H3,(H,12,14) |
Clave InChI |
NYJGRVKRDXBNRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)N1C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
methanol](/img/structure/B13166072.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)




![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)

![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)
